4,5-Nonanedione
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Overview
Description
4,5-Nonanedione is an organic compound with the molecular formula C9H16O2 It is a diketone, meaning it contains two ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Nonanedione can be synthesized through several methods. One common approach involves the oxidation of 4,5-nonanediol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the aldol condensation of smaller aldehydes followed by oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. These methods typically involve the use of metal catalysts and controlled reaction conditions to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Nonanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of this compound can yield 4,5-nonanediol.
Substitution: It can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Nonanoic acid.
Reduction: 4,5-Nonanediol.
Substitution: Various substituted nonanediones depending on the reagent used.
Scientific Research Applications
4,5-Nonanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Nonanedione involves its interaction with various molecular targets. As a diketone, it can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its reactivity with nucleophiles makes it a versatile compound in organic synthesis.
Comparison with Similar Compounds
2,4-Nonanedione: Another diketone with similar properties but different reactivity due to the position of the ketone groups.
3,5-Nonanedione: Similar structure but different chemical behavior.
2,5-Nonanedione: Shares some reactivity patterns but has unique applications.
Uniqueness: 4,5-Nonanedione is unique due to the specific positioning of its ketone groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in certain synthetic applications where other diketones may not be as effective.
Properties
CAS No. |
24610-09-1 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
nonane-4,5-dione |
InChI |
InChI=1S/C9H16O2/c1-3-5-7-9(11)8(10)6-4-2/h3-7H2,1-2H3 |
InChI Key |
RTPIKNDFJYHOKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(=O)CCC |
Origin of Product |
United States |
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